(1r)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine
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Overview
Description
(1r)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine is a chemical compound characterized by the presence of a thiazole ring substituted with a methyl group at the 2-position and an ethylamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine typically involves the reaction of 2-methyl-1,3-thiazole with an appropriate ethylamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(1r)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
(1r)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1r)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1r)-1-(2-Methyl(1,3-thiazol-4-yl))ethylamine: Unique due to its specific substitution pattern on the thiazole ring.
(1r)-1-(2-Methyl(1,3-thiazol-4-yl))propylamine: Similar structure but with a propylamine group instead of an ethylamine group.
(1r)-1-(2-Methyl(1,3-thiazol-4-yl))butylamine: Similar structure but with a butylamine group instead of an ethylamine group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethylamine group may confer distinct properties compared to similar compounds with different alkylamine groups.
Properties
Molecular Formula |
C6H10N2S |
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Molecular Weight |
142.22 g/mol |
IUPAC Name |
(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H10N2S/c1-4(7)6-3-9-5(2)8-6/h3-4H,7H2,1-2H3/t4-/m1/s1 |
InChI Key |
IXVBHPYKGWVUDT-SCSAIBSYSA-N |
Isomeric SMILES |
CC1=NC(=CS1)[C@@H](C)N |
Canonical SMILES |
CC1=NC(=CS1)C(C)N |
Origin of Product |
United States |
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